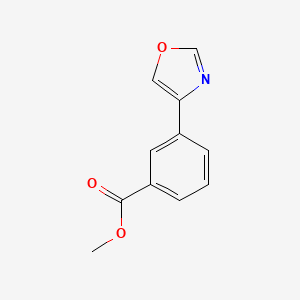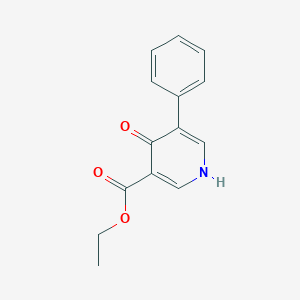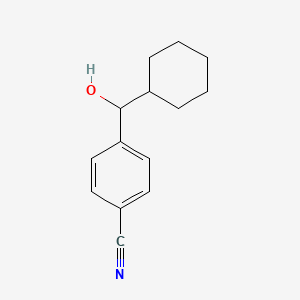
Methyl3-(oxazol-4-yl)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl3-(oxazol-4-yl)benzoate is a heterocyclic compound that contains both an oxazole ring and a benzoic acid ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl3-(oxazol-4-yl)benzoate typically involves the formation of the oxazole ring followed by esterification. One common method involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring. This is followed by esterification using methanol and a suitable catalyst, such as sulfuric acid or hydrochloric acid, to yield the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. These processes often utilize automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations. The use of environmentally benign solvents and catalysts is also emphasized to minimize waste and reduce environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
Methyl3-(oxazol-4-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to yield reduced oxazole derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups using appropriate nucleophiles
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
The major products formed from these reactions include various substituted oxazole derivatives, which can be further utilized in synthetic and medicinal chemistry .
Aplicaciones Científicas De Investigación
Methyl3-(oxazol-4-yl)benzoate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties
Mecanismo De Acción
The mechanism of action of Methyl3-(oxazol-4-yl)benzoate involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Oxazole: A simpler heterocyclic compound with a similar ring structure.
Benzoic acid methyl ester: A compound with a similar ester functional group but lacking the oxazole ring.
Isoxazole: A heterocyclic compound with a similar ring structure but different positioning of the nitrogen and oxygen atoms .
Uniqueness
Methyl3-(oxazol-4-yl)benzoate is unique due to the combination of the oxazole ring and the benzoic acid ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H9NO3 |
|---|---|
Peso molecular |
203.19 g/mol |
Nombre IUPAC |
methyl 3-(1,3-oxazol-4-yl)benzoate |
InChI |
InChI=1S/C11H9NO3/c1-14-11(13)9-4-2-3-8(5-9)10-6-15-7-12-10/h2-7H,1H3 |
Clave InChI |
FXRDQWHOMXLBQD-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=CC(=C1)C2=COC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1,8-Dihydroxybicyclo[7.3.1]trideca-4,9-diene-2,6-diyn-13-one](/img/structure/B8564022.png)
![4-N-[(2-bromophenyl)methyl]pyrido[4,3-d]pyrimidine-4,7-diamine](/img/structure/B8564025.png)


![N-[3-Methoxy-5-(trifluoromethyl)phenyl]-1H-benzimidazol-2-amine](/img/structure/B8564041.png)
![2-((3bS,4aR)-3-(difluoromethyl)-5,5-difluoro-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazol-1-yl)acetic acid](/img/structure/B8564048.png)
![7-Amino-2-chlorothiazolo[4,5-d]pyrimidine](/img/structure/B8564052.png)


![4-Ethoxy-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidine](/img/structure/B8564088.png)
